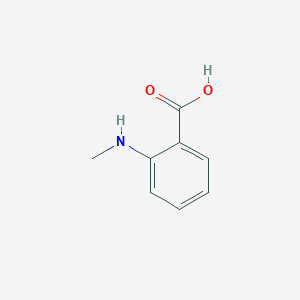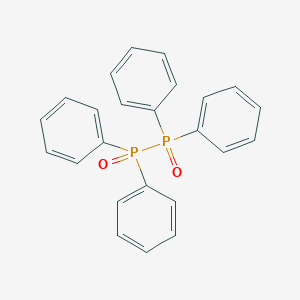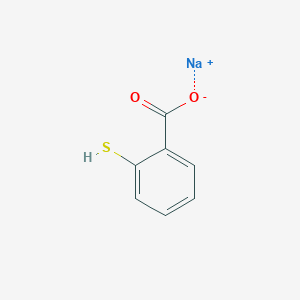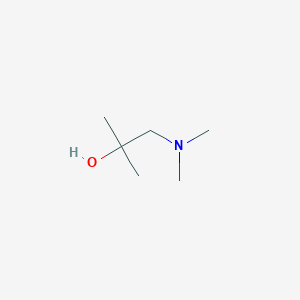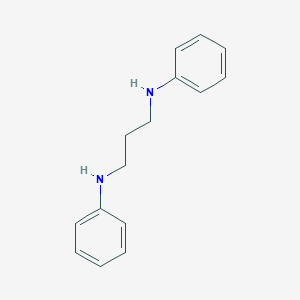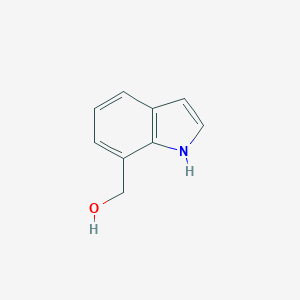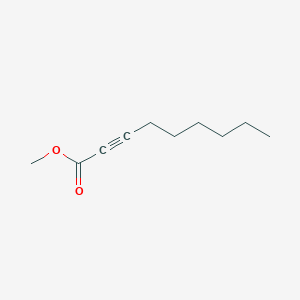
Oleamidopropyl dimethylamine
Vue d'ensemble
Description
Oleamidopropyl dimethylamine is a compound with the molecular formula C23H46N2O . It is primarily used as an antistatic agent and emulsifier in cosmetics . You can find it in products such as body lotions, creams, shampoos, conditioners, and hair relaxers .
Molecular Structure Analysis
The molecular structure of Oleamidopropyl dimethylamine is characterized by a long carbon chain attached to a dimethylamine group . The compound has a molecular weight of 366.6 g/mol .
Applications De Recherche Scientifique
Antistatic Agent
Oleamidopropyl dimethylamine is primarily used as an antistatic agent . Antistatic agents are substances that reduce or eliminate static electricity, which can be beneficial in a variety of applications, such as in the manufacturing of electronic devices or in the production of textiles.
Emulsifier in Cosmetics
This compound is used as an emulsifier in cosmetics . Emulsifiers help mix oil and water-based ingredients in cosmetic products, improving their texture and ensuring they stay mixed. You can find it in products such as body lotions, creams, shampoos, conditioners, and hair relaxers .
Cosmetic Ingredient
The International Journal of Toxicology has concluded that fatty acid amidopropyl dimethylamines, which include Oleamidopropyl dimethylamine, are safe as cosmetic ingredients when they are formulated to be nonsensitizing . This means they can be used in a wide range of cosmetic products without causing skin irritation or allergic reactions.
Intermediate for the Production of Amine Salts
Oleamidopropyl dimethylamine is an intermediate for the production of amine salts . Amine salts are used in a variety of applications, including as corrosion inhibitors in the oil and gas industry, and as surfactants in cleaning products.
Intermediate for the Production of Oxide Amines
This compound is also an intermediate for the production of oxide amines . Oxide amines have a variety of uses, including as corrosion inhibitors, emulsifiers, and in the production of certain types of polymers.
Intermediate for the Production of Betaine
Oleamidopropyl dimethylamine is used in the production of betaine . Betaine is a type of zwitterionic quaternary ammonium compound that is used in a variety of applications, including as a moisturizer in cosmetics, as a feed additive in animal nutrition, and in the production of certain types of detergents.
Intermediate for the Production of Quaternary Ammonium Salts
This compound is an intermediate for the production of quaternary ammonium salts . Quaternary ammonium salts are used in a variety of applications, including as disinfectants, fabric softeners, and as antistatic agents in hair conditioners.
Foaming Agent
Oleamidopropyl dimethylamine can be used as a foaming agent . Foaming agents are used in a variety of products, including soaps, shampoos, and cleaning products, to create a lather or foam.
Mécanisme D'action
Target of Action
Oleamidopropyl dimethylamine primarily functions as an antistatic agent and emulsifier in cosmetic products . It is used in products such as body lotions, creams, shampoos, conditioners, and hair relaxers . The compound’s primary targets are the hair and skin, where it helps to reduce static electricity and improve the texture and appearance of these tissues .
Mode of Action
As an antistatic agent, oleamidopropyl dimethylamine neutralizes the electrical charge on a surface, preventing static electricity. As an emulsifier, it helps to mix oil and water, improving the texture and consistency of cosmetic products . It can effectively remove grease and dirt and can form a stable emulsifying system during cleaning .
Biochemical Pathways
It is known that the compound is manufactured by the amidization of fatty acids with 3,3-dimethylaminopropylamine, most commonly under alkaline or acidic conditions .
Pharmacokinetics
Safety assessments indicate that the compound is safe as a cosmetic ingredient when formulated to be non-sensitizing .
Result of Action
Oleamidopropyl dimethylamine deeply moisturizes hair and skin, improving its softness and gloss, and reducing dryness and UV damage to hair and skin . In addition, it also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .
Action Environment
The efficacy and stability of oleamidopropyl dimethylamine can be influenced by various environmental factors. For instance, the pH of the product it is used in can affect its emulsifying and antistatic properties. Furthermore, the compound’s action may be influenced by the presence of other ingredients in the product, such as fragrances or preservatives .
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWYGNTYSWIDSW-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873803 | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Oleamidopropyl dimethylamine | |
CAS RN |
109-28-4 | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl oleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleamidopropyl dimethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79K39JU7RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




